4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole
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Overview
Description
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole is a brominated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole typically involves the bromination of imidazole derivatives. A common method includes:
Starting Material: Imidazole or a substituted imidazole.
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or acetonitrile, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for brominated imidazoles may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido-imidazole derivative.
Scientific Research Applications
Chemistry
Brominated imidazoles are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
These compounds can act as inhibitors of certain enzymes or receptors, making them valuable in drug discovery and development.
Medicine
Industry
In materials science, brominated imidazoles can be used in the development of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The bromine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-dibromo-1H-imidazole: A simpler brominated imidazole with similar properties.
2,4,5-tribromo-1H-imidazole: Another brominated derivative with additional bromine atoms.
Uniqueness
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4N4/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPZZFKNGUKQSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)C2=NC(=C(N2)Br)Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br4N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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